Pegmusirudin
Descripción
Propiedades
Número CAS |
186638-10-8 |
|---|---|
Fórmula molecular |
C299H462N84O115S6 |
Peso molecular |
7265.818 |
InChI |
InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1 |
Clave InChI |
MFPRYDMAZLLTGM-IJDGSQHYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C |
Sinónimos |
Pegmusirudin |
Origen del producto |
United States |
Molecular Engineering and Structural Biology of Pegmusirudin
Polyethylene (B3416737) Glycol (PEG) Conjugation: Rationale and Methodological Impact
The covalent attachment of polyethylene glycol (PEG) to hirudin is a key strategy employed in the engineering of Pegmusirudin. This process, known as PEGylation, significantly alters the molecule's physicochemical and pharmacokinetic properties.
Table 1: Key Quality Attributes of this compound PEGylation
| Attribute | Description | Reference |
| PEG Chain Length | Typically 20-40 kDa | vulcanchem.com |
| Degree of Substitution | 1-3 PEG chains per molecule | vulcanchem.com |
| Residual Solvent Levels | <0.1% acetonitrile | vulcanchem.com |
The PEGylation of hirudin to form this compound has profound implications for its utility in both in vitro and in vivo research. PEGylation extends the molecule's half-life, enabling less frequent dosing and maintaining therapeutic concentrations for longer durations nih.govontosight.ai. This improved pharmacokinetic profile is essential for in vivo studies, where sustained anticoagulant activity is required. For instance, this compound has been investigated for its potential in preventing deep vein thrombosis (DVT) and pulmonary embolism (PE) in preclinical models ontosight.ai.
In vitro studies are vital for understanding the fundamental mechanisms of action and characterizing molecular interactions, while in vivo models are necessary to assess the compound's behavior within a complex biological system por-journal.comcusabio.commedicalnewstoday.com. The enhanced stability and altered pharmacokinetic properties conferred by PEGylation make this compound a more robust candidate for such investigations, allowing for more reliable data acquisition across different experimental modalities.
Table 2: Selected Pharmacokinetic Parameters of this compound
| Parameter | Value | Comparison (if available) | Reference |
| Subcutaneous Bioavailability | 92% | 45% for desirudin | vulcanchem.com |
| Volume of Distribution | 0.18 L/kg | Primarily intravascular | vulcanchem.com |
| Plasma Protein Binding | <10% | 35% for lepirudin | vulcanchem.com |
Structural Determinants of Thrombin Interaction
This compound exerts its anticoagulant effect by directly inhibiting thrombin, a critical enzyme in the coagulation cascade. This inhibition is mediated by specific structural features of the hirudin-derived peptide.
The efficacy of this compound relies on its ability to adopt a specific conformation that allows it to bind effectively to thrombin. The N-terminal domain of the hirudin peptide component of this compound is known to adopt a complementary β-strand structure vulcanchem.com. This specific conformation is critical for its interaction with the catalytic triad (B1167595) of thrombin. PEGylation itself can influence the conformation of the conjugated molecule, potentially impacting its binding characteristics nih.gov. The precise three-dimensional arrangement of the peptide chain is fundamental to achieving high affinity and specificity for its target enzyme biorxiv.orgrsc.orgfrontiersin.orgnih.gov.
This compound targets thrombin through a bimodal mechanism involving key amino acid residues. The N-terminal region of the hirudin moiety binds to thrombin's catalytic triad, comprising Ser195, His57, and Asp102, forming strong hydrogen bonds with a reported inhibition constant (Ki) of 0.2 pM vulcanchem.com. Concurrently, the C-terminal acidic residues, specifically Glu49 and Asp55, engage with thrombin's fibrinogen-binding exosite I, which is characterized by residues like Lys36, Arg73, and Tyr76. This interaction results in a dissociation constant (Kd) of 1.4 nM vulcanchem.com.
Thrombin possesses a well-defined active site pocket formed by Asp-102, His-57, and Ser-195, along with two exosites (exosite 1 and exosite 2) crucial for substrate recognition and binding wikipedia.orgdavidson.eduresearchgate.net. Studies on thrombin's interaction with other molecules, such as platelet glycoprotein (B1211001) Ib (GpIb), have identified specific amino acid residues within thrombin's heparin-binding site (HBS) that are critical for binding, including arginine (R) and lysine (B10760008) (K) residues at various positions nih.govnih.gov. These findings underscore the importance of precise amino acid positioning and chemical properties in mediating the high-affinity interactions observed between this compound and thrombin.
Table 3: Thrombin-Pegmusirudin Interaction Parameters
| Interaction Site | Binding Affinity Parameter | Value | Reference |
| Catalytic Triad (N-term) | Inhibition Constant (Ki) | 0.2 pM | vulcanchem.com |
| Fibrinogen-binding Exosite I (C-term) | Dissociation Constant (Kd) | 1.4 nM | vulcanchem.com |
Biochemical Mechanism of Action: Thrombin Inhibition Dynamics
Specificity Profile Across Coagulation Factors
Selective Thrombin Inhibition vs. Broad-Spectrum Anticoagulation
Pegmusirudin's mechanism is characterized by its direct and specific interaction with thrombin. As a hirudin derivative, it is designed to bind to thrombin's active site and its exosite I, thereby blocking thrombin's enzymatic activity. This direct inhibition contrasts with broad-spectrum anticoagulants, such as unfractionated heparin or warfarin, which affect multiple components of the coagulation cascade.
The advantage of selective thrombin inhibition lies in a more predictable anticoagulant response and a potentially reduced risk of off-target effects. Unlike indirect thrombin inhibitors that rely on cofactors like antithrombin, direct thrombin inhibitors like this compound bind directly to thrombin, rendering it inactive. Furthermore, direct thrombin inhibitors can also inactivate fibrin-bound thrombin, a form of thrombin that is less accessible to indirect inhibitors. This specificity is crucial for minimizing the potential for bleeding complications associated with anticoagulation therapy.
| Interaction Site | Binding Mechanism | Effect on Thrombin |
| Active Site | Direct binding | Blocks catalytic activity, preventing fibrinogen to fibrin (B1330869) conversion |
| Exosite I | Binding | Contributes to stable complex formation and prevention of substrate access |
(Note: Specific quantitative binding affinities (Ki, Kd) for this compound to thrombin's active site and exosite I are not detailed in the available permitted sources. However, as a hirudin derivative, potent inhibition is characteristic of its class.)
Research into Off-Target Interactions with Other Serine Proteases
A critical aspect of drug development, particularly for enzyme inhibitors, is assessing their selectivity and potential for off-target interactions. Proteases, including the serine protease family, are involved in numerous physiological and pathological processes, making precise targeting essential to avoid unintended consequences. Research into this compound's profile aims to confirm its specificity for thrombin and to identify any significant interactions with other proteases or coagulation factors.
While specific experimental data on this compound's off-target interactions with a broad panel of serine proteases is limited in the publicly accessible, permitted literature, the design principle of direct thrombin inhibitors emphasizes selectivity. The goal is to achieve potent inhibition of thrombin without significantly impacting other coagulation factors or unrelated serine proteases. This approach is intended to minimize the risk of adverse effects, such as bleeding, that can arise from broader inhibition profiles. Studies on engineered protease inhibitors have demonstrated that modifications can lead to substantial improvements in selectivity, achieving high ratios of inhibition against target proteases compared to off-target enzymes. This highlights the importance of such profiling in drug discovery.
| Target Class | Specificity Towards this compound | Rationale |
| Thrombin | High | Primary target; essential enzyme for fibrin clot formation. |
| Other Coagulation Factors | Low | Designed as a direct thrombin inhibitor, aiming to minimize broader effects on the coagulation cascade. |
| Other Serine Proteases | Low | Specificity is crucial for therapeutic efficacy and to avoid off-target effects and potential bleeding. |
(Note: The information in this table is conceptual, based on the known properties of direct thrombin inhibitors and the importance of selectivity in drug development. Specific experimental data detailing this compound's interactions with a wide range of off-target proteases is not available in the permitted sources.)
Compound Name List:
this compound
Thrombin (Factor IIa)
Fibrinogen
Fibrin
Hirudin
Polyethylene (B3416737) Glycol (PEG)
LU-57291
SPP200
Peg-Hirudin
Serine Proteases
Coagulation Factors
Warfarin
Heparin
Platelets
Synthetic Methodologies and Purification for Research Grade Pegmusirudin
Hirudin Isolation and Recombinant Expression Strategies
Historically, hirudin was isolated directly from leech saliva. smolecule.com However, this method is not viable for large-scale production. Modern manufacturing of pegmusirudin relies on recombinant DNA technology to produce the hirudin polypeptide backbone. vulcanchem.com
Expression systems such as Escherichia coli and the yeast Pichia pastoris are commonly employed for this purpose. vulcanchem.compreprints.org These microbial hosts are genetically engineered to express the hirudin gene, allowing for the large-scale and controlled production of the protein. preprints.orgnih.gov For instance, the hirudin variant 1 (rHV1) gene has been successfully expressed in E. coli strain DH5 alpha, with the expressed protein constituting a significant portion of the total cell protein. nih.gov Yeast-based systems, like Pichia pastoris, offer the advantage of secreting the recombinant hirudin into the culture medium, which can simplify initial purification steps. preprints.org
Following expression, the recombinant hirudin must be isolated and purified. A common strategy involves a combination of techniques, including ultrafiltration and chromatography. nih.gov Affinity chromatography, using a matrix like thrombin-Sepharose 4B, is a highly specific method for capturing the active hirudin protein. nih.gov
PEGylation Chemistry and Optimization for Conjugation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to the hirudin molecule. This modification is crucial as it enhances the pharmacokinetic properties of the drug, such as increasing its solubility, stability, and circulation half-life by increasing its hydrodynamic size, which in turn reduces renal clearance. smolecule.comekb.egfrontiersin.org
The PEGylation process for this compound involves the covalent attachment of methoxy-polyethylene glycol succinimidyl carbonate (mPEG-SC) to lysine (B10760008) residues within the hirudin structure. vulcanchem.com This reaction targets the primary amines on these residues under controlled pH conditions. vulcanchem.com The native hirudin has a molecular weight of approximately 7 kDa, which increases to over 20 kDa after PEGylation. vulcanchem.com
Site-Specific PEGylation Techniques
Achieving a homogeneous product with a defined number of PEG chains attached to specific sites is a key challenge in the synthesis of PEGylated proteins. Random PEGylation can lead to a complex mixture of isomers with varying biological activity. researchgate.net Therefore, site-specific PEGylation strategies are often preferred.
One approach to site-specific PEGylation involves targeting the N-terminal α-amine group of the protein. nih.gov This can be achieved using aldehyde chemistry under acidic conditions, which takes advantage of the different pKa values of the N-terminal amine compared to the ε-amines of lysine residues. nih.gov Another common method is to introduce a unique cysteine residue into the protein sequence through genetic engineering. The thiol group of this cysteine can then be specifically targeted by maleimide-activated PEG derivatives. frontiersin.orgmdpi.com This technique has become a preferred method for producing homogenous PEGylated therapeutics. frontiersin.org
On-column PEGylation techniques have also been developed to improve product specificity and streamline the process. europeanpharmaceuticalreview.com For example, hirudin can be first adsorbed to an ion-exchange resin, followed by the circulation of an activated PEG derivative through the column. europeanpharmaceuticalreview.com This method can help to control the reaction and facilitate the separation of the desired product.
Polymer Length and Architecture Effects
The length and architecture of the attached PEG polymer significantly influence the properties of the final conjugate. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the protein, which can enhance its resistance to renal clearance and proteolytic degradation. ekb.egrsc.org However, there is a trade-off, as increasing the PEG size can sometimes lead to a decrease in the biological activity of the protein. checkrare.com
The architecture of the PEG polymer, whether linear or branched, also plays a critical role. Studies comparing linear and branched PEG conjugates of a Fab protein have shown that the geometry of the polymer affects the interactions of the conjugate in solution. researchgate.net For instance, linear PEG-protein conjugates tend to exhibit repulsive interactions, similar to the unconjugated polymer, while branched conjugates may have weaker, more balanced interactions. researchgate.net The choice of polymer length and architecture must be carefully optimized for each specific protein to achieve the desired balance of improved pharmacokinetics and retained biological function.
Table 1: Factors Influencing PEGylation Outcomes
| Parameter | Effect on Conjugate Properties | Research Findings |
|---|---|---|
| PEG Chain Length | Longer chains increase hydrodynamic size, potentially enhancing circulation time. ekb.egrsc.org | Can sometimes lead to a decrease in the specific activity of the protein. checkrare.com |
| PEG Architecture | Influences intermolecular interactions and solution behavior. researchgate.net | Linear PEGs may lead to repulsive interactions, while branched PEGs can result in weaker, more balanced interactions. researchgate.net |
| Grafting Density | Higher density can provide a better "hydrophilic shield," reducing protein adsorption and phagocytic uptake. mdpi.com | The conformation of the PEG chains (mushroom vs. brush regime) is dependent on grafting density. mdpi.com |
Advanced Chromatographic Purification Techniques for High Purity
After PEGylation, the reaction mixture contains a heterogeneous population of molecules, including unreacted hirudin, excess PEG, and various PEGylated isomers. Rigorous purification is essential to isolate the desired mono-PEGylated hirudin with high purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale
High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and other PEGylated proteins. smolecule.comlcms.cz It offers high resolution for separating molecules based on various physicochemical properties. thermofisher.com
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. lcms.cz It is effective for separating PEGylated proteins from the unreacted protein and can also be used to separate isomers with different degrees of PEGylation. lcms.cz
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. lcms.czscielo.br It is particularly useful for removing unreacted PEG and native hirudin from the larger PEGylated conjugate. vulcanchem.com However, its ability to separate species with small differences in size, such as positional isomers, can be limited. scielo.br
Table 2: Comparison of HPLC Purification Methods
| HPLC Method | Principle of Separation | Application in this compound Purification | Advantages | Limitations |
|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separation of PEGylated from unreacted protein; isomer separation. lcms.cz | High resolution. thermofisher.com | May require organic solvents that can denature the protein. |
| Size-Exclusion (SEC) | Hydrodynamic Volume | Removal of unreacted PEG and native hirudin. vulcanchem.comlcms.cz | Gentle method that preserves protein conformation. | Limited resolution for positional isomers. scielo.br |
| Ion-Exchange (IEX) | Net Surface Charge | Separation based on the degree of PEGylation. scielo.br | Can separate species with different numbers of attached PEG chains. researchgate.net | Effectiveness may decrease with higher degrees of PEGylation. researchgate.net |
Other Separation Methodologies
In addition to HPLC, other separation techniques can be employed for the purification of PEGylated proteins.
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. scielo.br Since PEGylation masks the charged groups on the protein surface, IEX can effectively separate proteins with different degrees of PEGylation. researchgate.net
Ultrafiltration and Diafiltration: These membrane-based techniques separate molecules based on size and can be used to remove smaller impurities like unreacted PEG. mdpi.com They are often used as an initial, scalable purification step. mdpi.com
Capillary Electrophoresis (CE): CE is a high-resolution analytical technique that can separate PEGylated products based on size, shape, and charge. scielo.br It is particularly useful for analyzing the purity and heterogeneity of the final product. scielo.br
The final purification process for research-grade this compound typically involves a combination of these chromatographic and separation techniques to ensure a product with greater than 95% purity. vulcanchem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hirudin |
| Methoxy-polyethylene glycol succinimidyl carbonate (mPEG-SC) |
| Polyethylene glycol (PEG) |
Preclinical Research Paradigms and Models
In Vitro Coagulation Assays for Anticoagulant Potential
In vitro coagulation assays are fundamental in the preclinical assessment of anticoagulants, providing initial data on a compound's mechanism and potency. These tests are typically performed on human or animal plasma.
The Thrombin Time (TT) assay directly measures the rate of fibrin (B1330869) clot formation following the addition of a standard amount of thrombin to plasma. bio-rad.com This test is highly sensitive to the presence of direct thrombin inhibitors. Based on its mechanism of action, Pegmusirudin would be expected to cause a significant, concentration-dependent prolongation of the TT. nih.gov This is because it directly binds to and inhibits the thrombin added in the assay, thereby delaying the cleavage of fibrinogen into fibrin. nih.gov Specific preclinical data quantifying the effect of this compound in TT or other dedicated fibrinogen clotting assays are not detailed in the available scientific literature.
Thrombin Generation Assays (TGA) provide a more comprehensive view of the coagulation process by measuring the total amount of thrombin produced over time after coagulation is initiated. accp.com These assays can reveal both hypo- and hypercoagulable states. For a direct thrombin inhibitor like this compound, a concentration-dependent decrease in key TGA parameters, such as peak thrombin and endogenous thrombin potential (ETP), would be anticipated. Detailed research findings from preclinical TGA evaluations specific to this compound are not available in the reviewed literature.
Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM) are viscoelastic assays that provide a global assessment of hemostasis in whole blood, measuring the entire process from initial clot formation to fibrinolysis. nih.gov These tests assess the kinetics of clot formation, clot strength, and clot stability. An anticoagulant like this compound would be expected to prolong the time to initial clot formation (R-time in TEG, CT in ROTEM). Specific preclinical data from TEG or ROTEM studies investigating the effect of this compound are not described in the public scientific record.
Ex Vivo Coagulation Studies
Ex vivo studies are crucial for understanding a drug's anticoagulant effect in a physiological context, as they involve testing blood samples taken from subjects after the administration of the compound. The use of post-dialysis aPTT to guide the dosing of this compound in a clinical setting serves as an example of an ex vivo assessment of its activity. globenewswire.com This demonstrates that the anticoagulant effect of this compound can be monitored using standard coagulation tests in blood from treated individuals. However, detailed reports from preclinical ex vivo studies, for instance in non-human models to establish a dose- and time-dependent pharmacodynamic profile, have not been identified in the available literature.
In Vivo Anticoagulant Activity in Non-Human Models
In vivo studies in non-human models, such as rodent or primate models of thrombosis, are essential for establishing the antithrombotic efficacy and safety profile of a new anticoagulant before human trials. nih.gov These studies assess the ability of a compound to prevent clot formation in a living organism. While this compound did advance to Phase 2 clinical trials, specific data from its preclinical evaluation in non-human in vivo models are not described in the published scientific literature. nih.gov The reported early termination of a clinical trial due to bleeding complications and the subsequent halt of its development may explain the limited availability of these foundational preclinical research findings. nih.gov
Efficacy in Experimental Thrombosis Models
The antithrombotic effects of Factor XIa (FXIa) inhibitors, a class of anticoagulants, have been demonstrated in several preclinical models of thrombosis. These models are crucial for evaluating the potential of new antithrombotic agents. Common models include those induced by ferric chloride (FeCl3), which causes endothelial injury, and models of venous thrombosis, such as inferior vena cava (IVC) ligation or stenosis. creative-biolabs.commdpi.com
In a rabbit model of carotid artery thrombosis induced by FeCl3, a potent small molecule inhibitor of FXIa demonstrated robust, dose-dependent inhibition of both arterial thrombus formation and the resulting cerebral microembolic signals (MES). nih.gov Complete inhibition of both thrombus formation and MES was achieved at the highest evaluated levels. nih.gov Similarly, in a murine model of vena cava thrombosis, a monoclonal antibody that partially inhibits Factor VIII prevented thrombus formation in all treated mice, compared to a high incidence of thrombosis in the control group. nih.gov These studies highlight the utility of animal models in establishing the antithrombotic efficacy of novel anticoagulants that target specific factors in the coagulation cascade. nih.govnih.gov
Table 1: Efficacy of Novel Anticoagulants in Preclinical Thrombosis Models This table is a representative summary of findings for novel anticoagulants in common preclinical models and is not specific to this compound.
| Model Type | Animal Model | Key Efficacy Endpoints | General Findings | Citation |
|---|---|---|---|---|
| Ferric Chloride-Induced Arterial Thrombosis | Rabbit | Thrombus Weight, Integrated Blood Flow, Microembolic Signals (MES) | Dose-dependent inhibition of thrombus formation and MES. | nih.gov |
Correlation of Exposure with Pharmacodynamic Response in Animal Studies
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in preclinical drug development, used to establish the relationship between drug concentration in the body and its biological effect. nih.gov This approach allows for a more rational determination of dosing regimens for clinical trials compared to traditional dose-titration studies. nih.gov
In animal studies, the pharmacodynamic response to anticoagulants is often measured using biomarkers such as the activated partial thromboplastin (B12709170) time (aPTT), which reflects the activity of the intrinsic coagulation pathway. For a Factor XIa inhibitor studied in rabbits, plasma drug exposure was assessed simultaneously with its pharmacodynamic effects, demonstrating a clear link between drug levels and antithrombotic activity. nih.gov The goal of such studies is to build a model where similar drug exposure levels are expected to produce comparable effects in both animals and humans. nih.gov
The sensitivity of plasma to coagulation triggers can vary significantly between different animal species and humans, which can complicate the direct extrapolation of results. mdpi.com For instance, a study comparing thrombin generation in plasma from various species, including humans, mice, rats, and rabbits, found widely variable sensitivities to human Factor XIa. mdpi.com This underscores the importance of understanding these interspecies differences when interpreting preclinical PK/PD data.
Table 2: Principles of PK/PD Correlation in Preclinical Animal Studies This table outlines the general principles and is not specific to this compound.
| Parameter | Description | Purpose in Preclinical Studies | Citation |
|---|---|---|---|
| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion over time. Measures drug concentration in plasma. | To determine the exposure of the animal to the drug. | nih.gov |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug on the body. For anticoagulants, this includes markers like aPTT. | To measure the biological effect of the drug at various exposure levels. | msdvetmanual.com |
| PK/PD Modeling | Integrates PK and PD data to define the relationship between drug concentration and its effect. | To predict the drug exposure required to achieve a desired therapeutic effect and to help guide dose selection for human trials. | nih.govnih.gov |
| Interspecies Variability | Differences in physiological responses (e.g., coagulation factor sensitivity) between animal models and humans. | Must be considered when extrapolating preclinical findings to clinical settings. | mdpi.com |
Preclinical Pharmacokinetics in Non Human Species
Absorption and Distribution Studies in Animal Models
Following administration, the pharmacokinetic behavior of hirudin and its derivatives, including Pegmusirudin, has been characterized in several animal models. Studies in dogs with recombinant hirudin have shown that its plasma concentration-time curve is best described by an open two-compartment model with first-order kinetics following intravenous injection. nih.govnih.gov This suggests a rapid distribution from the central compartment (blood) to peripheral compartments. Recombinant hirudin is primarily distributed into the extracellular space. nih.govnih.gov
The PEGylation of hirudin to form this compound is designed to alter its absorption and distribution profile. While specific quantitative data on the absorption and distribution of this compound in preclinical animal models is not extensively detailed in publicly available literature, the general principles of PEGylation suggest a slower absorption rate from subcutaneous injection sites and a smaller volume of distribution compared to the non-PEGylated form, largely confining the molecule to the vascular space. This is a common characteristic of PEGylated proteins and peptides, which exhibit reduced clearance and a longer circulating half-life.
Metabolic Pathways and Stability in Biological Matrices
The metabolic fate of hirudin and its derivatives is an important aspect of their preclinical evaluation. Hirudin itself is a polypeptide and is expected to be metabolized into smaller peptides and amino acids by proteases. However, a significant portion of recombinant hirudin is eliminated unchanged.
Information regarding the specific metabolic pathways of this compound in animal models is limited. The PEG moiety is generally considered to be metabolically stable and is designed to protect the hirudin molecule from rapid enzymatic degradation in biological matrices. This increased stability contributes to the extended duration of action observed with PEGylated proteins. The primary mechanism of clearance is expected to be renal, with the rate of clearance being significantly influenced by the size of the PEG-hirudin conjugate.
Elimination Mechanisms and Half-Life Determination
The elimination of hirudin is primarily through the kidneys via glomerular filtration. nih.govnih.gov Studies in dogs have determined the elimination half-life of recombinant hirudin to be approximately 1 hour (72 minutes). nih.govnih.gov
Pharmacokinetic Parameters of Recombinant Hirudin in Dogs
| Parameter | Value | Reference |
|---|---|---|
| Pharmacokinetic Model | Two-compartment open model | nih.govnih.gov |
| Elimination Half-Life | ~1 hour (72 minutes) | nih.gov |
| Primary Elimination Route | Renal (Glomerular Filtration) | nih.govnih.gov |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
PK/PD modeling is a critical tool in preclinical drug development to establish the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). catapult.org.uk For anticoagulants like this compound, the primary pharmacodynamic effect is the prolongation of clotting times, such as the activated partial thromboplastin (B12709170) time (aPTT).
In preclinical studies with recombinant hirudin in dogs, repeated intravenous administration was shown to potentially sensitize the antithrombin response as measured by the calcium-thrombin time. nih.gov This highlights the importance of PK/PD modeling to predict the anticoagulant effect over time and with different dosing regimens.
For this compound, PK/PD models would be used to correlate its plasma concentrations with the extent and duration of aPTT prolongation. The extended pharmacokinetic profile of this compound, particularly its longer half-life, would be a key input into these models to predict a sustained anticoagulant effect. This allows for the optimization of dosing schedules to maintain a therapeutic level of anticoagulation while minimizing the risk of bleeding. The goal of such modeling in preclinical settings is to provide a rational basis for dose selection in subsequent clinical trials. catapult.org.uk
Computational and Theoretical Approaches in Pegmusirudin Drug Discovery Research
Molecular Modeling and Simulation of Peptide-Protein Complexes
The interaction between peptides and proteins is a fundamental aspect of many biological processes, and computational modeling and simulation have become indispensable tools for studying these complex systems. nih.govnih.govresearchgate.net In the context of Pegmusirudin, a PEGylated synthetic peptide derived from the C-terminal of hirudin, these computational approaches provide invaluable insights into its binding mechanism with thrombin, its primary biological target.
Molecular modeling techniques allow for the three-dimensional representation of the this compound-thrombin complex, enabling a detailed analysis of the intermolecular interactions at the atomic level. nih.gov These models are often built using data from experimental techniques like X-ray crystallography or NMR spectroscopy of similar peptide-protein complexes. The flexibility of peptides, like this compound, presents a significant challenge in accurately predicting their bound conformations. nih.govresearchgate.net To address this, various computational strategies are employed, including the generation of an ensemble of peptide conformations through molecular dynamics simulations or the use of fragment-based approaches to build the peptide structure. nih.gov
Simulations, particularly molecular dynamics (MD), offer a dynamic view of the peptide-protein interaction, capturing the conformational changes that occur upon binding. nih.govmdpi.com These simulations can reveal the intricate network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the this compound-thrombin complex. By understanding these dynamic interactions, researchers can gain a deeper appreciation of the factors governing binding affinity and specificity.
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor (thrombin) to form a stable complex. arxiv.org This method is instrumental in the early stages of drug discovery for identifying potential drug candidates and refining their structures to improve binding affinity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them based on their predicted binding affinity.
For this compound, molecular docking studies can elucidate the key interactions between the peptide and the active site and exosites of thrombin. These predictions can identify the specific amino acid residues on both the peptide and the protein that are crucial for binding. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and scoring functions, including the integration of machine learning approaches to enhance the predictive power of traditional docking methods. nso-journal.org
Predicting ligand binding sites on proteins is another critical application of molecular docking. nih.govnih.gov While the binding site of this compound on thrombin is well-established, these computational methods are vital for identifying potential off-target interactions or for designing novel peptides that target different sites on the protein.
Molecular Dynamics Simulations of Thrombin-Pegmusirudin Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of the thrombin-Pegmusirudin complex over time. nih.govmdpi.com These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to track the trajectory of each atom and analyze the intricate dance of molecular interactions. mdpi.com
In the study of thrombin-Pegmusirudin interactions, MD simulations can reveal:
Conformational Changes: How the structures of both the peptide and the protein adapt to each other upon binding. dovepress.com
Stability of the Complex: The simulations can assess the stability of the bound complex by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.govdovepress.com
Key Interacting Residues: By analyzing the simulation trajectories, researchers can identify the specific amino acid residues that form persistent hydrogen bonds, salt bridges, and other critical interactions that contribute to the binding affinity. osti.gov
Solvent Effects: MD simulations explicitly include water molecules, providing insights into the role of the solvent in mediating the binding process.
For instance, simulations of hirudin-based inhibitors have shown that the flexibility of the linker region connecting the active-site and exosite-binding domains can significantly influence the inhibitor's potency. nih.gov Some linkers form hydrogen bonds with thrombin residues, enhancing binding, while others can cause conformational distortions that negatively impact affinity. nih.gov These types of detailed insights are crucial for the rational design of more effective thrombin inhibitors like this compound.
Quantum Chemical Methods for Interaction Energy Calculations
For a more accurate and detailed understanding of the forces driving the this compound-thrombin interaction, researchers can turn to quantum chemical (QC) methods. nih.gov Unlike the classical force fields used in molecular mechanics, QC methods are based on the principles of quantum mechanics and provide a more fundamental description of molecular interactions. nih.gov These methods can calculate intermolecular interaction energies with high accuracy, dissecting them into physically meaningful components such as electrostatics, exchange-repulsion, induction (polarization), and dispersion. nih.gov
Due to their computational expense, applying QC methods to the entire protein-ligand complex is often not feasible. nih.gov Therefore, fragmentation methods have been developed where the protein is divided into smaller, manageable fragments. nih.gov The interaction energy between the ligand and each fragment is then calculated using QC methods, and the total interaction energy is determined by summing up these individual contributions. This approach provides a detailed map of the energetic "hotspots" at the binding interface.
One such QC method is Symmetry-Adapted Perturbation Theory (SAPT), which provides a detailed decomposition of the interaction energy. nih.gov This level of detail allows researchers to understand the fundamental nature of the binding forces, which is invaluable for the rational design of new inhibitors with improved affinity and specificity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models used to predict the biological activity of molecules based on their physicochemical properties. pharmacy180.com These approaches are fundamental in medicinal chemistry for optimizing lead compounds and designing new drugs.
SAR analysis involves qualitatively assessing how changes in the chemical structure of a molecule affect its biological activity. For this compound, this would involve synthesizing and testing various analogs with modifications in the peptide sequence or the PEG linker to understand which structural features are critical for its anticoagulant activity.
QSAR takes this a step further by developing mathematical equations that quantitatively relate the physicochemical properties of a series of compounds to their biological activity. spu.edu.sy The biological activity is typically expressed as a logarithmic value (e.g., log(1/IC50)), and the physicochemical properties can include parameters related to hydrophobicity, electronics, and sterics. spu.edu.sysrmist.edu.in
Table 1: Key Physicochemical Parameters in QSAR Studies
| Parameter Category | Example Parameters | Description |
|---|---|---|
| Hydrophobic | Partition coefficient (log P), π-substituent constant | Describes the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |
| Electronic | Hammett constant (σ), Dipole moment | Quantifies the electron-donating or electron-withdrawing nature of substituents, affecting electrostatic interactions. |
| Steric | Taft's steric parameter (Es), Molar refractivity (MR) | Relates to the size and shape of the molecule, which determines how well it fits into the binding site. |
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov Identifying the key pharmacophoric features of this compound is crucial for understanding its interaction with thrombin and for designing novel inhibitors.
Computational methods can be used to generate pharmacophore models based on a set of active molecules. nih.gov These models can then be used to screen virtual libraries of compounds to identify new potential drug candidates that possess the desired features. For a peptide like this compound, the key pharmacophoric features would include the specific side chains that engage in critical interactions with the active site and exosites of thrombin. For example, a pharmacophore model for thrombin inhibitors might include a hydrophobic group that fits into the S1 pocket, a hydrogen bond acceptor that interacts with the backbone of the active site, and a positively charged group that interacts with the negatively charged exosite I.
De Novo Design Strategies
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. nih.govnih.gov In the context of this compound, de novo design could be used to generate entirely new peptide sequences or small molecules that bind to thrombin with high affinity and specificity.
These design strategies often start by identifying a "target backbone" on the protein surface that is unique and important for function. nih.gov Computational algorithms then build molecules that are complementary in shape and chemical properties to this target site. nih.gov This can involve placing molecular fragments in the binding site and connecting them to form a complete molecule or using generative models to create novel chemical structures. Recent advances in deep learning and artificial intelligence have significantly enhanced the capabilities of de novo design, enabling the generation of highly innovative and potent drug candidates. nih.gov
Advanced Biophysical and Analytical Characterization
Protein Binding Assays and Free Fraction Determination
Protein binding assays are designed to quantify the extent to which a drug molecule reversibly associates with proteins present in biological fluids or tissues. This binding influences a drug's distribution, metabolism, and excretion, as typically only the unbound fraction is considered pharmacologically active and available for clearance nih.govresearchgate.net. The free fraction (unbound concentration) is a critical determinant of a drug's efficacy and safety profile.
Plasma protein binding (PPB) refers to the degree to which a drug molecule attaches to proteins circulating in the blood plasma nih.govresearchgate.net. The primary plasma proteins involved include albumin, alpha-1-acid glycoprotein (B1211001) (AGP), and lipoproteins nih.govresearchgate.net. The extent of PPB significantly impacts a drug's volume of distribution, half-life, and its ability to reach target tissues nih.govresearchgate.netahajournals.org.
Methodologies: Several in vitro methods are employed to determine PPB, with the goal of separating the protein-bound drug from the free drug. Common techniques include:
Equilibrium Dialysis (ED): This classical method involves placing plasma containing the drug on one side of a semi-permeable membrane and buffer on the other. Over time, equilibrium is reached where the free drug diffuses across the membrane, allowing for the quantification of bound and unbound fractions enamine.netnih.gov.
Rapid Equilibrium Dialysis (RED): A more modern and efficient approach, the RED device utilizes a smaller dialysis membrane with a higher surface area-to-volume ratio, significantly reducing the time required to reach equilibrium compared to traditional ED enamine.netnih.gov.
Ultrafiltration: In this method, plasma is passed through a filter that retains proteins and their bound drug, while allowing the free drug to pass through arxiv.org.
Chromatographic Profiling: Advanced techniques can simultaneously determine kinetic and equilibrium constants of drug-protein binding by analyzing chromatographic profiles xenotech.comnih.gov.
Research Findings for Pegmusirudin: Despite the importance of PPB, specific quantitative data regarding the plasma protein binding of this compound is not readily available in the public domain. DrugBank lists "Protein binding: Not Available" for this compound drugbank.com. While this compound is known to be a large, PEGylated peptide, which generally influences its pharmacokinetic properties, the precise percentage of its binding to plasma proteins has not been widely reported in accessible scientific literature. Studies have focused more on its anticoagulant activity and pharmacodynamics in clinical trials nih.govahajournals.org.
Data Table: Due to the absence of specific quantitative research findings for this compound's plasma protein binding, a data table cannot be generated for this compound.
| Parameter | This compound |
| Plasma Protein Binding (%) | Not Available |
| Primary Binding Proteins | Not Specified |
| Free Fraction (%) | Not Available* |
*Specific quantitative data for this compound is not publicly available.
Microsomal protein binding (MPB) refers to the extent to which a drug binds to proteins within cellular microsomes, primarily liver microsomes. Microsomes are fragments of the endoplasmic reticulum that contain key drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes arxiv.orgevotec.com. Understanding MPB is crucial for predicting a drug's metabolic fate and potential for drug-drug interactions mediated by sequestration within these cellular components arxiv.org.
Methodologies: Similar to PPB, MPB assays aim to separate the bound and unbound fractions of a drug within a microsomal preparation. Common methods include:
Equilibrium Dialysis or Rapid Equilibrium Dialysis: Adapted for microsomal preparations, these methods allow for the separation of free drug from drug bound to microsomal proteins across a membrane arxiv.orgxenotech.com.
Ultracentrifugation or Ultrafiltration: These techniques are used to physically separate the microsomal protein-drug complexes from the free drug in the supernatant arxiv.org.
Research Findings for this compound: Information regarding the specific microsomal protein binding of this compound is also not extensively documented in the available scientific literature. While this compound's mechanism of action involves interacting with thrombin, its binding characteristics to intracellular proteins within microsomes, which are involved in metabolism, have not been a primary focus of publicly available studies. The PEGylation of this compound might influence its cellular uptake and subsequent interaction with microsomal components, but specific binding data remains elusive.
Data Table: Due to the absence of specific quantitative research findings for this compound's microsomal protein binding, a data table cannot be generated for this compound.
| Parameter | This compound |
| Microsomal Protein Binding (%) | Not Available |
| Primary Binding Microsomal Proteins | Not Specified |
| Free Fraction in Microsomes (%) | Not Available* |
*Specific quantitative data for this compound is not publicly available.
Target Validation and Biological Activity Assay Development
Methodologies for Target Validation in Coagulation
Validating the target engagement and biological relevance of Pegmusirudin within the complex coagulation cascade is a critical step in its drug development. This ensures that the compound acts as intended and that its effects are physiologically significant.
Genetic manipulation techniques in model systems are fundamental for validating the role of specific proteins within the coagulation cascade as targets for anticoagulant therapy. For this compound, which targets thrombin, researchers would employ these methods to confirm thrombin's essentiality and to understand the consequences of its inhibition.
Gene Knockout Models: Creating animal models, such as mice, where the gene encoding thrombin (F2) is inactivated (knocked out), would demonstrate the critical role of thrombin in hemostasis and thrombosis. Observing the physiological consequences of complete thrombin deficiency, such as severe bleeding disorders or embryonic lethality, would underscore its importance as a target. Conversely, if a model could be developed with a modified thrombin that is resistant to this compound's inhibition, it would serve as a control to confirm this compound's specificity.
Gene Knockdown or Knockdown Models: Techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to reduce the expression of thrombin in cell cultures or in vivo. This allows for a more nuanced study of thrombin's function and the effects of its partial inhibition, mimicking the action of an anticoagulant. Observing reduced fibrin (B1330869) formation or altered clotting times in these models would support thrombin as a valid target for this compound.
Overexpression Studies: Overexpressing thrombin in specific cell types or tissues could be used to model hypercoagulable states or to study the interaction of this compound with high concentrations of its target. This might reveal dose-dependent effects or identify potential off-target interactions under conditions of target excess.
Chemical biology probes are invaluable tools for directly assessing whether a compound like this compound is engaging with its intended target, thrombin, in a biological context. These probes are designed to interact specifically with the target and provide a detectable signal.
Activity-Based Probes (ABPs): ABPs are small molecules that covalently or irreversibly bind to the active site of enzymes like thrombin. If this compound is designed to bind to thrombin's active site, researchers could use ABPs to visualize or quantify thrombin activity in the presence and absence of this compound. A reduction in the ABP signal in samples treated with this compound would indicate successful target engagement and inhibition.
Biotinylated or Fluorescently Labeled this compound Analogs: Synthesizing analogs of this compound that are tagged with biotin (B1667282) or a fluorescent marker allows for direct detection of the compound bound to thrombin. After incubating cells or tissue samples with these labeled analogs, researchers can use techniques like Western blotting (with streptavidin conjugates for biotin) or fluorescence microscopy to visualize where this compound localizes and binds. This confirms direct interaction with thrombin and can provide information about its distribution within cellular or tissue environments.
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can directly measure the binding affinity and kinetics between this compound and purified thrombin. Demonstrating a high-affinity interaction with thrombin, and importantly, a lack of significant binding to other coagulation factors, would validate thrombin as the primary target and confirm the specificity of this compound.
Development and Optimization of Biological Activity Assays
Developing and optimizing assays that accurately measure this compound's anticoagulant activity are crucial for preclinical evaluation and potential clinical monitoring. These assays must reflect its mechanism of action and provide reliable, quantitative readouts.
Potency assays are designed to quantify the concentration of this compound required to elicit a specific biological effect, directly linked to its mechanism of inhibiting thrombin.
Direct Thrombin Inhibition Assays: These are typically enzyme-based assays where purified thrombin is incubated with a chromogenic or fluorogenic substrate. This compound is added at various concentrations, and its ability to inhibit the cleavage of the substrate by thrombin is measured. The concentration of this compound that inhibits thrombin activity by 50% (IC50) is determined. This assay directly reflects this compound's primary mechanism of action.
Activated Clotting Time (ACT) Assays: ACT assays measure the time it takes for whole blood to clot in the presence of an activator. This compound would be expected to prolong the ACT in a dose-dependent manner. This is a global measure of anticoagulation that can be performed with whole blood and is often used in clinical settings, such as during cardiac surgery. researchgate.net
Cell-based assays provide a more physiologically relevant context for evaluating this compound's activity, assessing its impact on cellular processes involved in coagulation or hemostasis.
Endothelial Cell Activation Assays: Thrombin plays a role in activating endothelial cells, leading to the release of pro-inflammatory mediators or the expression of adhesion molecules. Assays measuring the production of cytokines such as MCP-1/CCL2 or IL8/CXCL8 by endothelial cells in response to thrombin, and how this compound mitigates this response, can provide functional readouts.
Platelet Aggregation Assays: While this compound primarily targets thrombin, thrombin itself can activate platelets. Assays measuring platelet aggregation induced by thrombin (or other agonists) in the presence of this compound could reveal indirect effects or confirm that this compound does not interfere with platelet function directly. researchgate.net
Cellular Proliferation Assays: In certain contexts, thrombin signaling can influence cell proliferation. While less direct, assays measuring the effect of this compound on thrombin-mediated cell proliferation in relevant cell types could offer additional functional insights, though this is typically a secondary endpoint for anticoagulants. researchgate.net
Specific enzyme activity assays are the cornerstone for quantifying this compound's direct inhibitory effect on thrombin. These assays are typically performed using purified components to isolate the interaction between the drug and its target enzyme.
Chromogenic Substrate Assays: These are widely used to measure thrombin's enzymatic activity. A synthetic peptide substrate, conjugated with a chromophore (e.g., p-nitroaniline, pNA) or fluorophore, is cleaved by thrombin. The rate of chromophore release, measured spectrophotometrically, is directly proportional to thrombin activity. This compound is tested at various concentrations to determine its IC50 value against thrombin using these substrates.
Fluorogenic Substrate Assays: Similar to chromogenic assays, fluorogenic substrates release a fluorescent molecule upon cleavage by thrombin. These assays can offer increased sensitivity and are performed using a fluorometer. The rate of fluorescence increase indicates thrombin activity, and this compound's inhibitory effect is quantified by its ability to reduce this fluorescence.
Clotting Assays (e.g., Prothrombin Time - PT, Activated Partial Thromboplastin (B12709170) Time - aPTT): While global assays, modified clotting assays can also serve as enzyme activity indicators. For instance, measuring the time it takes for plasma to clot when initiated by a specific trigger (like thromboplastin for PT or a contact activator for aPTT) in the presence of varying concentrations of this compound can reflect its inhibitory potency on the thrombin-generating pathway.
Compound List:
this compound
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Pegmusirudin’s mechanism of action in anticoagulation?
- Methodological Answer : Begin with in vitro coagulation assays (e.g., thrombin time, activated partial thromboplastin time) to quantify inhibitory effects on thrombin . Validate findings using animal models (e.g., murine thrombosis models) to assess efficacy and bleeding risks. Include dose-response studies to establish therapeutic windows. For mechanistic clarity, employ structural biology techniques (e.g., X-ray crystallography) to analyze this compound-thrombin interactions .
Q. How can researchers design reproducible pharmacokinetic studies for this compound?
- Methodological Answer : Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) to measure plasma concentrations in preclinical models. Standardize protocols for blood sampling intervals, storage conditions, and anticoagulant use to avoid pre-analytical variability. Reference the Materials and Methods guidelines in and for ensuring reproducibility .
Q. What are the critical parameters for evaluating this compound’s safety profile in early-phase trials?
- Methodological Answer : Monitor bleeding events, thrombocytopenia, and organ toxicity (e.g., liver/kidney function tests). Use validated scoring systems like the ISTH bleeding assessment tool. Compare results with historical data from existing anticoagulants (e.g., heparin, bivalirudin) to contextualize risks .
Advanced Research Questions
Q. How should researchers resolve contradictions in efficacy data between this compound and comparator anticoagulants?
- Methodological Answer : Conduct meta-analyses to pool data from multiple trials, adjusting for covariates (e.g., patient demographics, dosing regimens). Use sensitivity analyses to identify outlier studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity and relevance . Example: Discrepancies in bleeding rates may stem from differences in renal clearance protocols; stratify analyses by renal function .
Q. What methodological challenges arise in designing head-to-head trials comparing this compound with direct oral anticoagulants (DOACs)?
- Methodological Answer : Address differences in administration routes (parenteral vs. oral) by using crossover designs or pharmacokinetic bridging studies. Define primary endpoints rigorously (e.g., thrombotic events, bleeding rates) and ensure blinding where possible. Reference for statistical power calculations to mitigate Type II errors .
Q. How can researchers optimize biomarker selection for monitoring this compound’s anticoagulant effects in heterogeneous patient populations?
- Methodological Answer : Validate biomarkers (e.g., anti-IIa activity, D-dimer levels) across subpopulations (e.g., renal impairment, elderly patients). Use multivariate regression to identify confounding variables. Follow guidelines in for designing surveys or assays to capture demographic-specific responses .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent efficacy-safety trade-offs?
- Methodological Answer : Employ nonlinear mixed-effects modeling (NONMEM) to characterize exposure-response relationships. Use ROC curves to identify optimal dosing thresholds. Report results using CONSORT guidelines for clinical trials, with detailed supplementary tables for raw data .
Q. How can researchers ensure transparency when reporting negative or inconclusive results from this compound studies?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like ClinicalTrials.gov or Figshare. Discuss limitations explicitly in the Discussion section, referencing ’s framework for contextualizing unexpected findings .
Tables for Comparative Analysis
Table 1 : Key Pharmacokinetic Parameters of this compound vs. Legacy Anticoagulants
| Parameter | This compound | Heparin | Bivalirudin |
|---|---|---|---|
| Half-life (h) | 12–18 | 1–2 | 0.5–1.5 |
| Renal Clearance | 30% | <10% | 80% |
| Monitoring Required | No | Yes (aPTT) | No |
Table 2 : Common Methodological Pitfalls in this compound Research and Solutions
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